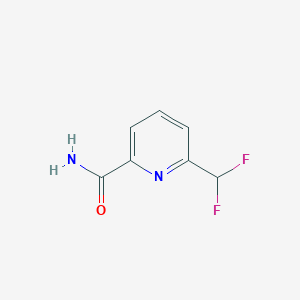

6-(Difluoromethyl)pyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-6(9)4-2-1-3-5(11-4)7(10)12/h1-3,6H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPZOKZPSRIBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Fluorinated Pyridine Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine (B92270) ring is a fundamental scaffold in chemistry, recognized for its presence in numerous natural products, including vitamins and alkaloids, and its extensive use in pharmaceuticals and agrochemicals. nih.govrsc.org This six-membered nitrogen-containing heterocycle is a bioisostere of benzene (B151609) and serves as a crucial component in over 7,000 drug molecules. rsc.org The incorporation of fluorine atoms into such scaffolds has become a powerful strategy in drug design over the past several decades. nih.gov

Fluorine's unique properties—high electronegativity, small steric size, and the ability to form strong bonds with carbon—allow for the fine-tuning of a molecule's physicochemical and biological characteristics. nih.gov Introducing fluorine or fluorinated groups like the difluoromethyl (CHF2) moiety can significantly alter properties such as:

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life. nih.gov

Binding Affinity: Fluorine can modulate the acidity or basicity of nearby functional groups, enhancing interactions with biological targets like enzymes and receptors. nih.gov

Membrane Permeability: The inclusion of fluorine can improve a molecule's ability to cross biological membranes, a critical factor for bioavailability. nih.gov

The strategic placement of fluorine on a pyridine ring has led to the development of numerous successful therapeutic agents and agricultural products. nih.gov For instance, derivatives of trifluoromethylpyridine are key intermediates for herbicides and other crop-protection products. nih.gov In medicinal chemistry, fluorinated pyridine motifs are found in drugs targeting a wide array of diseases, underscoring the value of this structural combination. nih.govacs.org

Significance of the Carboxamide Functional Group in Pyridine Derivatives

The carboxamide group (–C(O)NHR) is another cornerstone of medicinal chemistry and a vital functional group in biological systems, most notably forming the peptide bonds that link amino acids into proteins. researchgate.net When attached to a pyridine (B92270) ring, the carboxamide moiety imparts specific structural and functional characteristics that are highly valuable for molecular design.

Pyridine carboxamides are excellent ligands, capable of coordinating with metal ions through the pyridine nitrogen and the carboxamide oxygen or nitrogen atoms. researchgate.netrsc.org This chelating ability is exploited in the design of metalloprotein inhibitors and models for biological systems. academie-sciences.frresearchgate.net Beyond coordination chemistry, the carboxamide group is a key player in establishing non-covalent interactions that are crucial for molecular recognition at a biological target. It can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), facilitating strong and specific binding to protein active sites. nih.gov

This functionality has been successfully leveraged in the development of various enzyme inhibitors. For example, pyridine carboxamide derivatives have been investigated as potent inhibitors of succinate (B1194679) dehydrogenase (SDH) for antifungal applications and hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy. nih.govnih.gov The versatility and favorable interaction profile of the pyridine carboxamide scaffold make it a privileged structure in the search for new therapeutic agents. nih.govmdpi.com

Overview of Research Trajectories Pertaining to 6 Difluoromethyl Pyridine 2 Carboxamide and Its Analogues

Strategic Approaches to the Pyridine Ring System Bearing a Difluoromethyl Group

The introduction of a difluoromethyl (CF₂H) group into a pyridine ring is a key challenge in the synthesis of the target compound. This moiety can significantly alter the physicochemical properties of the molecule, enhancing attributes such as lipophilicity and metabolic stability. Chemists have developed two main strategies to achieve this: direct functionalization of a pre-formed pyridine ring or building the ring system from scratch using a fluorinated precursor.

Direct C-H difluoromethylation of an existing pyridine ring is an atom-economical approach to installing the desired functional group. This method avoids the often lengthy synthesis of fluorinated building blocks. Recent advances have focused on achieving high regioselectivity, which is crucial for functionalizing specific positions on the pyridine ring.

One novel strategy involves the temporary dearomatisation of the pyridine ring. rsc.org This process makes the otherwise inert pyridine susceptible to nucleophilic attack by reagents containing the difluoromethyl group. After the addition of the CF₂H group, the aromaticity of the ring is restored.

Another sophisticated method utilizes oxazino pyridine intermediates, which can be easily accessed from the parent pyridine. nih.govfiveable.me This approach allows for a switchable, site-selective C-H difluoromethylation. Under basic conditions, the oxazino pyridine intermediate directs the difluoromethylation to the meta-position through a radical process. nih.gov By treating the intermediate with acid, it transforms in situ into a pyridinium (B92312) salt, which then directs the difluoromethylation to the para-position via a Minisci-type alkylation. nih.govfiveable.me This switchable reactivity provides precise control over the substitution pattern. eurekalert.org

Table 1: Methodologies for Direct C-H Difluoromethylation of Pyridines

| Methodology | Key Reagents & Conditions | Position Selectivity | Reference |

|---|---|---|---|

| Temporary Dearomatisation | Active dearomatised intermediates react with difluoromethyl-containing reagents. | Meta- or Para-position | rsc.org |

| Oxazino Pyridine Intermediates (Radical Process) | Oxazino pyridine, difluoromethyl radical source, basic conditions. | Meta-position | nih.govfiveable.me |

| Pyridinium Salt Intermediates (Minisci-type) | In situ formation of pyridinium salt from oxazino pyridine with acid (e.g., CSA), bis(difluoroacetyl) peroxide. | Para-position | nih.govfiveable.me |

An alternative to direct fluorination is a de novo synthesis approach where the pyridine ring is constructed around a molecule that already contains the difluoromethyl group. nih.gov This "building block" approach can offer excellent control over regiochemistry, as the position of the fluorine-containing group is predetermined by the starting material.

This strategy is particularly useful for accessing specific substitution patterns that are difficult to achieve through direct C-H functionalization. nih.gov Various classical pyridine syntheses can be adapted to incorporate difluoromethylated precursors. For instance, a difluoromethyl ketone could serve as a key component in a Bohlmann-Rahtz pyridine synthesis, or a difluoromethyl β-ketoester could be used in a Hantzsch reaction. organic-chemistry.orgwikipedia.org This allows for the systematic construction of diverse pyridyl systems with the difluoromethyl group at any desired position on the ring. nih.gov

Carboxamide Formation and Functionalization Routes

Once the 6-(difluoromethyl)pyridine core is established, the next crucial step is the formation of the 2-carboxamide (B11827560) group. This is typically achieved either by creating an amide bond from a carboxylic acid precursor or by the partial hydrolysis of a nitrile intermediate.

The direct amidation of a carboxylic acid is a common and straightforward method for forming carboxamides. In this route, 6-(difluoromethyl)pyridine-2-carboxylic acid is coupled with an amine source, typically ammonia (B1221849) or an ammonia equivalent. The reaction often requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ammonia. chemtube3d.com Catalytic methods using boronic acids or titanium-based catalysts have also been developed for direct amidation, offering milder reaction conditions.

Table 2: Selected Methods for Amidation of Pyridinecarboxylic Acids

| Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Carbodiimide (B86325) Coupling | EDC, DCC; often with additives like HOBt | Forms a stable amide bond under mild conditions. | quimicaorganica.org |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ followed by NH₃ or RNH₂ | Highly reactive intermediate; suitable for a wide range of amines. | chemtube3d.com |

| Catalytic Direct Amidation | Boronic acids, TiF₄, etc.; high temperatures | Avoids stoichiometric activating agents; water is the only byproduct. | quimicaorganica.org |

Another viable pathway to the carboxamide is through the controlled hydrolysis of a nitrile precursor, such as 6-(difluoromethyl)pyridine-2-carbonitrile. The hydrolysis of nitriles typically proceeds in two stages: first to the primary amide, and then further to the carboxylic acid. Therefore, careful control of reaction conditions is essential to stop the reaction at the amide stage and prevent over-hydrolysis.

This transformation can be achieved under either acidic or basic conditions. For example, treating the nitrile with concentrated sulfuric acid or using basic hydrogen peroxide can selectively yield the amide. Non-catalytic hydrolysis in high-temperature liquid water has also been shown to be an effective green chemistry approach for converting nitriles to amides, with the reaction progress being controlled by temperature and reaction time. rsc.org

Multi-Component Reactions in the Construction of this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient strategy for synthesizing complex heterocyclic scaffolds. Several classical MCRs for pyridine synthesis could be adapted to produce the this compound framework.

The Guareschi-Thorpe synthesis , for instance, prepares 2-pyridones by reacting a cyanoacetamide with a 1,3-dicarbonyl compound. By using a difluoromethylated 1,3-dicarbonyl as one of the components, a 6-(difluoromethyl)-2-pyridone could be constructed, which is a close precursor to the target molecule.

Similarly, the Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. quimicaorganica.org Incorporating a difluoromethylated β-ketoester would directly install the desired group onto the pyridine ring. This approach is powerful for rapidly generating molecular diversity from simple starting materials.

Table 3: Relevant Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Typical Components | Potential Adaptation for Target Scaffold | Reference |

|---|---|---|---|

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia source | Use of a 1,1-difluoro-substituted 1,3-diketone. | |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia source | Use of a difluoromethylated β-ketoester. | wikipedia.orgquimicaorganica.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Use of an enamine or ethynylketone bearing a CF₂H group. | organic-chemistry.org |

Catalytic Systems for the Synthesis of this compound

The synthesis of this compound can be approached through several catalytic strategies. These strategies typically involve either the introduction of the difluoromethyl group onto a pre-existing pyridine-2-carboxamide scaffold or the formation of the pyridine ring or carboxamide group on a molecule already containing the difluoromethyl moiety.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis and can be employed in various ways to construct fluorinated pyridine systems. For instance, palladium-catalyzed cross-coupling reactions can be envisioned for the introduction of the difluoromethyl group. A plausible route could involve the coupling of a 6-halopyridine-2-carboxamide with a suitable difluoromethylating agent.

Furthermore, palladium-catalyzed aminocarbonylation of halo-heteroaromatics is a powerful method for the formation of carboxamides. mdpi.com This approach could be applied to a 6-(difluoromethyl)-2-halopyridine precursor. The reaction typically proceeds under a carbon monoxide atmosphere with an amine, using a palladium catalyst, often in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or XantPhos. mdpi.com The choice of ligand can be crucial for achieving high yields and selectivity. mdpi.com

A general scheme for a palladium-catalyzed approach is presented below:

Route A: Late-stage Aminocarbonylation Starting from a 6-(difluoromethyl)-2-halopyridine, a palladium catalyst, carbon monoxide, and ammonia (or an ammonia equivalent) can be used to form the target carboxamide.

Route B: Construction of the Pyridine Ring Palladium catalysis can also be instrumental in constructing the substituted pyridine ring itself. For example, a Pd(II)-catalyzed C-regioselective 1,4-addition followed by a Pd(0)-catalyzed transformation has been reported for the synthesis of 2,3,6-trisubstituted pyridines from isoxazolinones, demonstrating a method to build the required substitution pattern.

Photoredox Catalysis for C-H Difluoromethylation: A more direct and atom-economical approach is the direct C-H difluoromethylation of a pyridine-2-carboxamide precursor. Organic photoredox catalysis has emerged as a powerful tool for such transformations. nih.gov This method avoids the need for pre-functionalization of the substrate (e.g., halogenation). nih.gov In a typical setup, an organic photocatalyst is excited by visible light and initiates a radical process, leading to the introduction of the difluoromethyl group from a suitable source. nih.govmdpi.com Oxygen can often be used as a green terminal oxidant in these reactions. nih.gov

| Catalytic System | Reaction Type | Precursor Example | Key Features |

| Pd(OAc)₂ / Phosphine Ligand | Aminocarbonylation | 6-(Difluoromethyl)-2-iodopyridine | Forms the carboxamide group directly from a halo-pyridine. mdpi.com |

| Organic Photocatalyst (e.g., Eosin Y) | C-H Difluoromethylation | Pyridine-2-carboxamide | Direct functionalization of a C-H bond, high atom economy. nih.gov |

| Chiral Aryl Iodide Catalyst | Asymmetric Difluorination | β-substituted styrenes (analogous) | Enables enantioselective introduction of difluoromethylated stereocenters. nih.gov |

Catalytic Amidation: If the 6-(difluoromethyl)pyridine-2-carboxylic acid is available, the final step of forming the carboxamide can be achieved through catalytic amidation. Traditional methods often rely on stoichiometric activating agents, which generate significant waste. catalyticamidation.info Catalytic methods, for example using boronic acid catalysts, offer a greener alternative where the only byproduct is water. catalyticamidation.info This approach aligns well with the principles of sustainable chemistry.

Green Chemistry Considerations in Synthetic Route Design for Fluorinated Pyridine Carboxamides

The principles of green chemistry are increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals, including fluorinated pyridine carboxamides. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy and Step Economy: One of the key principles of green chemistry is maximizing atom economy. Direct C-H functionalization reactions, such as the photocatalytic difluoromethylation mentioned previously, are highly desirable as they reduce the number of synthetic steps (improving step economy) and avoid the use of protecting groups and the generation of waste from pre-functionalization. nih.govresearchgate.net

Safer Solvents and Reaction Conditions: The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Research is focused on replacing these with greener alternatives.

Biomass-Derived Solvents: Solvents derived from biomass, such as gamma-valerolactone (B192634) (GVL), ethyl levulinate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been investigated as potential replacements for traditional polar aprotic solvents like DMF in palladium-catalyzed aminocarbonylation reactions. mdpi.com These bio-renewable solvents have shown comparable reactivity in some cases, making them a viable green alternative. mdpi.com

Fluorinated Alcohols: 2,2,2-Trifluoroethanol (TFE) has been shown to be an efficient and recyclable medium for promoting one-pot, multi-component reactions for the synthesis of pyridine derivatives. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can often significantly reduce reaction times and energy consumption compared to conventional heating. acs.orgnih.gov This technique has been successfully applied to the green synthesis of various pyridine derivatives. acs.orgnih.gov

Catalysis over Stoichiometric Reagents: As discussed in the context of catalytic amidation, the use of catalysts is a cornerstone of green chemistry. Catalytic processes reduce the amount of waste generated compared to reactions that require stoichiometric amounts of reagents. catalyticamidation.info For example, using a catalytic amount of a boron-based catalyst for amidation is far superior to using a stoichiometric carbodiimide coupling reagent, which produces urea (B33335) as a byproduct. catalyticamidation.infomdpi.com

Use of Safer Reagents: The development of safer fluorinating and difluoromethylating agents is an ongoing area of research in green fluorine chemistry. dovepress.com The ideal reagent would be readily available, non-toxic, and highly efficient. The move towards using nucleophilic fluoride (B91410) sources like alkali metal fluorides is considered a step in a greener direction compared to some electrophilic fluorinating agents. dovepress.com

| Green Chemistry Principle | Application in Fluorinated Pyridine Carboxamide Synthesis | Example |

| High Atom/Step Economy | Direct C-H Functionalization | Photocatalytic C-H difluoromethylation of a pyridine ring. nih.gov |

| Safer Solvents | Replacement of traditional solvents | Use of biomass-derived solvents like GVL in Pd-catalyzed aminocarbonylation. mdpi.com |

| Energy Efficiency | Alternative energy sources | Microwave-assisted synthesis of pyridine derivatives. acs.org |

| Catalysis | Waste reduction | Boronic acid-catalyzed direct amidation of a carboxylic acid with an amine. catalyticamidation.info |

| Safer Reagents | Minimizing hazardous substances | Development of environmentally benign fluorinating agents. dovepress.com |

By integrating these catalytic systems and green chemistry considerations, the synthesis of this compound and related fluorinated pyridine carboxamides can be achieved in a more efficient, selective, and sustainable manner.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is rendered significantly electron-deficient by the presence of the electronegative nitrogen atom and two electron-withdrawing substituents: the 2-carboxamide group and the 6-difluoromethyl group. This electronic nature profoundly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. stackexchange.com The presence of two additional electron-withdrawing groups, the carboxamide at C2 and the difluoromethyl group at C6, further deactivates the ring.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effects of the existing substituents would govern the position of the incoming electrophile. Both the carboxamide and difluoromethyl groups are meta-directing. Therefore, electrophilic attack would be predicted to occur at the C4 or C5 positions, which are meta to both substituents. Attack at C3 is also a possibility, being meta to the nitrogen atom's deactivating effect. quora.com However, nitration of pyridine itself requires vigorous conditions and often results in low yields. stackexchange.comlibretexts.org The significantly deactivated nature of this compound suggests that electrophilic aromatic substitution would be exceptionally challenging.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position of Substitution | Influence of Substituents | Predicted Outcome |

| C3 | Meta to C2-carboxamide and C6-difluoromethyl | Possible, but unfavored |

| C4 | Meta to C2-carboxamide and ortho to C6-difluoromethyl | Favored |

| C5 | Para to C2-carboxamide and meta to C6-difluoromethyl | Favored |

Nucleophilic Aromatic Substitution Pathways

Conversely, the electron-deficient nature of the pyridine ring, amplified by the two electron-withdrawing substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNA). Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

In this compound, the C2 and C6 positions are already substituted. Therefore, nucleophilic attack is most likely to occur at the C4 position. For a nucleophilic aromatic substitution to proceed, a good leaving group, such as a halide, must be present on the ring. If a derivative, for instance, 4-chloro-6-(difluoromethyl)pyridine-2-carboxamide, were used as a substrate, it would be expected to readily undergo substitution at the C4 position with a variety of nucleophiles.

Hypothetical Nucleophilic Aromatic Substitution Reaction:

| Reactant | Nucleophile | Product |

| 4-Chloro-6-(difluoromethyl)pyridine-2-carboxamide | Nu⁻ | 4-Nu-6-(difluoromethyl)pyridine-2-carboxamide |

Transformations Involving the Carboxamide Moiety

The carboxamide group at the C2 position is a versatile functional handle that can undergo a range of chemical transformations.

Derivatization and Functional Group Interconversions

The primary amide of this compound can be converted into several other functional groups, providing pathways to a variety of derivatives.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 6-(difluoromethyl)pyridine-2-carboxylic acid, under acidic or basic conditions. acs.orgacs.org Studies on the hydrolysis of picolinamide (B142947) in concentrated hydrochloric acid have shown that the reaction proceeds effectively at elevated temperatures. acs.orgacs.org

Dehydration: Dehydration of the primary amide using a dehydrating agent can yield the corresponding nitrile, 2-cyano-6-(difluoromethyl)pyridine. This reaction is often carried out at high temperatures with a catalyst. For instance, the dehydration of 2-picolinamide to 2-cyanopyridine (B140075) has been achieved using CeO₂ as a catalyst at 260 °C. academax.com

Reduction: The carboxamide can be reduced to the corresponding amine, (6-(difluoromethyl)pyridin-2-yl)methanamine. This transformation can be achieved using reducing agents such as lithium aluminum hydride or through electrochemical reduction. epo.org

Summary of Carboxamide Transformations:

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H⁺ or OH⁻, heat | 6-(Difluoromethyl)pyridine-2-carboxylic acid |

| Dehydration | Dehydrating agent (e.g., P₂O₅, SOCl₂), heat | 2-Cyano-6-(difluoromethyl)pyridine |

| Reduction | LiAlH₄ or electrochemical reduction | (6-(Difluoromethyl)pyridin-2-yl)methanamine |

Amide Bond Reactivity and Cleavage Mechanisms

The amide bond itself can be cleaved under specific conditions. Reductive cleavage of picolinamides using zinc in aqueous hydrochloric acid provides a mild method to obtain the corresponding amines. cam.ac.uk This suggests that the carboxamide group in this compound could potentially be removed to yield 2-amino-6-(difluoromethyl)pyridine.

The Hofmann rearrangement offers another pathway for the transformation of the carboxamide group. This reaction converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgtcichemicals.com Treatment of this compound with bromine and a strong base would be expected to yield 6-(difluoromethyl)pyridin-2-amine. libretexts.orgmasterorganicchemistry.comnumberanalytics.com

Reactivity of the Difluoromethyl Group

The difluoromethyl group (CHF₂) possesses unique reactivity due to the presence of two electron-withdrawing fluorine atoms.

The C-H bond of the difluoromethyl group is acidic enough to be deprotonated by a strong base. This deprotonation generates a difluoromethyl anion (Ar-CF₂⁻), which can act as a nucleophile and react with various electrophiles. acs.org This "masked nucleophile" approach allows for the construction of new carbon-carbon bonds at the difluoromethyl position. acs.org For example, deprotonation of a difluoromethylarene with a strong base followed by quenching with an electrophile (E⁺) would yield Ar-CF₂-E. acs.org

Furthermore, under harsh acidic conditions, trifluoromethyl groups can be hydrolyzed to carboxylic acids. nih.gov While less common, it is conceivable that the difluoromethyl group could undergo a similar transformation under forcing conditions to yield a formyl group (-CHO) or, with subsequent oxidation, a carboxylic acid group.

Potential Reactions of the Difluoromethyl Group:

| Reaction | Reagents and Conditions | Product |

| Deprotonation and Alkylation | Strong base (e.g., n-BuLi), then Electrophile (E⁺) | 2-Carboxamido-6-(1-E-difluoromethyl)pyridine |

| Hydrolysis (hypothetical) | Strong acid, heat | 6-Formylpyridine-2-carboxamide |

Electrophilic and Nucleophilic Behavior of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, characterized by its high bond dissociation energy and significant polarity due to the extreme electronegativity of fluorine. wikipedia.org This inherent strength renders the C-F bond in the CF2H group of this compound generally inert to direct nucleophilic or electrophilic attack under standard reaction conditions.

While the C-F bond itself is not a typical site for electrophilic or nucleophilic attack, the CF2H group as a whole can be transformed to exhibit nucleophilic character. This is achieved not by reacting at the C-F bond, but by deprotonating the C-H bond. Under the influence of a strong Brønsted superbase in combination with a weak Lewis acid, the acidic proton of the difluoromethyl group can be abstracted. acs.org This process generates a highly reactive difluoromethyl carbanion (Ar-CF2⁻), a potent nucleophilic synthon. acs.org This nucleophile can then react with a wide array of electrophiles, enabling the construction of new carbon-carbon bonds at the benzylic-like position. acs.org

The generation of this nucleophilic species represents a "masked nucleophile" strategy, where the typically stable CF2H group is converted into a reactive intermediate. acs.org The stability and reactivity of this carbanion are modulated by the Lewis acid, which coordinates to the anionic center and prevents rapid decomposition. acs.org

| Reagent System | Intermediate Generated | Electrophile Class | Product Type | Reference |

|---|---|---|---|---|

| Brønsted Superbase (e.g., P2Et Phosphazene) + Lewis Acid (e.g., LiCl) | Stabilized Ar-CF2⁻ carbanion | Aryl Halides (Pd-catalyzed) | Ar-CF2-Ar' | acs.org |

| Brønsted Superbase + Lewis Acid | Stabilized Ar-CF2⁻ carbanion | Aldehydes / Ketones | Ar-CF2-C(OH)R2 | acs.org |

| Brønsted Superbase + Lewis Acid | Stabilized Ar-CF2⁻ carbanion | Activated Arenes | Ar-CF2-Ar'(activated) | acs.org |

| Brønsted Superbase + Lewis Acid | Stabilized Ar-CF2⁻ carbanion | Isocyanates | Ar-CF2-C(O)NHR | acs.org |

Stability and Transformation of the CF2H Group under Reaction Conditions

The difluoromethyl group is generally recognized for its high metabolic stability. nih.gov This stability is a key reason for its increasing use in medicinal chemistry, where it often serves as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups. nih.govrsc.org The CF2H group can act as a hydrogen bond donor, mimicking the interactions of these other functional groups while being more resistant to metabolic oxidation. nih.govrsc.org

Despite its general stability, the CF2H group can undergo specific chemical transformations under controlled laboratory conditions. These transformations typically leverage the unique electronic properties conferred by the fluorine atoms.

Radical Reactions: One of the most common transformations involves the generation of a difluoromethyl radical (•CF2H). This radical species can be produced from various precursors and is frequently used in Minisci-type reactions for the direct C-H difluoromethylation of electron-deficient heterocycles, such as the pyridine ring. researchgate.netrsc.org This process is a powerful tool for the late-stage functionalization of complex molecules, allowing for the direct installation of the CF2H group onto the heteroaromatic core. nih.govrsc.org The regioselectivity of such radical additions to pyridines is influenced by the electronic nature of both the pyridine ring and the reaction conditions. researchgate.net

Deprotonation and Nucleophilic Addition: As detailed in the previous section, the most significant transformation of the CF2H group from a stable substituent to a reactive moiety is through deprotonation. The resulting Ar-CF2⁻ carbanion can participate in a variety of bond-forming reactions, effectively transforming the inert group into a versatile synthetic handle. acs.org This conversion underscores the dual nature of the CF2H group: stable under physiological and many synthetic conditions, yet reactive under specific, highly basic conditions.

| Reaction Type | Typical Conditions | Reactive Intermediate | Transformation Outcome | Reference |

|---|---|---|---|---|

| Radical C-H Difluoromethylation | Radical initiator (e.g., peroxides), CF2H radical source, acid | •CF2H radical | Addition of CF2H to a C-H bond on a (hetero)aromatic ring | nih.govresearchgate.netrsc.org |

| Nucleophilic Functionalization | Strong base (e.g., phosphazene) + Lewis acid (e.g., LiCl) | Ar-CF2⁻ carbanion | Reaction with an electrophile to form a new C-C bond | acs.org |

| General/Metabolic Conditions | Physiological pH, mild synthetic conditions | None (stable) | Group remains intact; high metabolic stability | nih.govnih.gov |

In the context of this compound, these principles suggest that the molecule would be stable under many conditions, but could be selectively functionalized. The pyridine ring could potentially undergo further radical difluoromethylation, or the existing CF2H group could be deprotonated to create a nucleophilic center for further molecular elaboration.

Advanced Structural Characterization and Spectroscopic Analysis of 6 Difluoromethyl Pyridine 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-(Difluoromethyl)pyridine-2-carboxamide in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the proton of the difluoromethyl group, and the protons of the carboxamide group.

The pyridine ring protons, due to the electron-withdrawing nature of the nitrogen atom, the difluoromethyl group, and the carboxamide group, will resonate in the downfield region, typically between δ 7.5 and 8.5 ppm. The proton on the difluoromethyl group (CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. This triplet is expected in the range of δ 6.5-7.5 ppm. The protons of the primary amide (-CONH₂) will likely appear as two broad singlets, the chemical shift of which can be highly dependent on the solvent and concentration.

Based on the analysis of related structures such as methyl 6-(difluoromethyl)picolinate and 2-Bromo-6-(difluoromethyl)pyridine, the following chemical shifts and coupling patterns can be predicted.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 (Pyridine) | ~7.8-8.0 | d | ~7-8 |

| H4 (Pyridine) | ~8.0-8.2 | t | ~7-8 |

| H5 (Pyridine) | ~7.6-7.8 | d | ~7-8 |

| CHF₂ | ~6.8-7.2 | t | ~50-55 (JHF) |

| CONH₂ | Variable (broad) | s | N/A |

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The carbonyl carbon of the carboxamide group is expected at the downfield end of the spectrum, typically around δ 160-170 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 (Pyridine) | ~148-152 | s | N/A |

| C3 (Pyridine) | ~122-126 | s | N/A |

| C4 (Pyridine) | ~138-142 | s | N/A |

| C5 (Pyridine) | ~120-124 | s | N/A |

| C6 (Pyridine) | ~155-160 | t | ~25-30 (²JCF) |

| CHF₂ | ~110-115 | t | ~235-245 (¹JCF) |

| C=O (Amide) | ~163-167 | s | N/A |

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the CHF₂ group. This signal will be split into a doublet due to coupling with the adjacent proton (²JHF). The chemical shift of the difluoromethyl group is influenced by the electron-withdrawing pyridine ring and is expected to be in a characteristic range for such moieties. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHF₂ | -110 to -130 | d | ~50-55 (²JHF) |

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on general knowledge of ¹⁹F NMR and data for similar compounds.

To confirm the assignments made from one-dimensional NMR spectra and to establish the complete connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between H3-H4 and H4-H5 of the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons of the pyridine ring (C3-H3, C4-H4, C5-H5) and the difluoromethyl group (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in assigning the quaternary carbons. For example, correlations from the H3 proton to C2 and C5, and from the CHF₂ proton to C5 and C6 would confirm the substitution pattern on the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The IR spectrum is expected to show strong absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1680-1650 cm⁻¹), and the N-H bending of the amide (the Amide II band, around 1620-1580 cm⁻¹). The C-F stretching vibrations of the difluoromethyl group are expected in the region of 1100-1000 cm⁻¹. The pyridine ring vibrations will give rise to a series of characteristic bands in the fingerprint region (1600-1400 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the pyridine ring.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amide (-CONH₂) | N-H stretch | 3400-3200 (two bands) | Weak |

| Amide (-CONH₂) | C=O stretch (Amide I) | 1680-1650 (strong) | Moderate |

| Amide (-CONH₂) | N-H bend (Amide II) | 1620-1580 (moderate) | Weak |

| Pyridine Ring | C=C, C=N stretch | 1600-1400 (multiple bands) | Strong |

| Difluoromethyl (-CHF₂) | C-F stretch | 1100-1000 (strong) | Moderate |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, and to gain insight into its fragmentation patterns under ionization.

For this compound (C₇H₆F₂N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 188.0448 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation in the mass spectrometer would likely proceed through characteristic pathways for pyridine and amide compounds. Plausible fragmentation could involve the loss of the amide group (·CONH₂) or parts of it (e.g., NH₃), and the loss of the difluoromethyl radical (·CHF₂). The pyridine ring itself is relatively stable and would likely be observed as a prominent fragment ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound, with the molecular formula C₇H₆F₂N₂O, the theoretical exact mass can be calculated with high precision. This technique provides unequivocal confirmation of the compound's chemical formula by measuring its mass-to-charge ratio (m/z) to several decimal places.

In addition to confirming the molecular formula, mass spectrometry, particularly with methods like electron impact (EI) ionization, reveals characteristic fragmentation patterns that offer insights into the molecule's structure. For aromatic amides such as this, a common and dominant fragmentation pathway is the cleavage of the amide bond (N–CO bond). nih.gov This cleavage results in the formation of a stable acylium cation. The fragmentation of this compound would be expected to follow this pattern, leading to key fragment ions that are diagnostic of its structure.

Table 1: Theoretical HRMS Data for this compound This table presents calculated values for the parent molecule and its expected primary fragments.

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₇F₂N₂O⁺ | 173.0521 | Protonated molecular ion |

| [M]⁺• | C₇H₆F₂N₂O⁺• | 172.0443 | Molecular ion (radical cation) |

| [M-NH₂]⁺ | C₇H₅F₂NO⁺ | 156.0306 | Fragment from loss of the amino group |

| [C₆H₄F₂NCO]⁺ | C₇H₄F₂NO⁺ | 156.0256 | Acylium ion from N-CO bond cleavage |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

The most significant aspect revealed by such an analysis is the network of intermolecular interactions that govern the crystal packing. Amide functional groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). mdpi.com Consequently, it is highly probable that this compound molecules would form strong intermolecular N-H···O hydrogen bonds. A very common and stable arrangement for primary amides is the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Pyridine Carboxamide This table is a hypothetical representation based on data from structurally similar compounds, such as N-(aryl)pyridine-2-carboxamides, to illustrate the type of information obtained from X-ray diffraction analysis. nih.govnih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5.5 - 7.5 |

| b (Å) | ~8.0 - 12.0 |

| c (Å) | ~15.0 - 20.0 |

| β (°) | ~95 - 105 |

| Volume (ų) | ~1100 - 1300 |

| Z (molecules/unit cell) | 4 |

| Key Interactions | N-H···O hydrogen bonds, C-H···F interactions, π-π stacking |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. As a result, it is transparent to analysis by chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

However, these techniques would become highly applicable for the characterization of chiral derivatives of this compound. Chirality could be introduced by, for example, substituting the amide nitrogen with a chiral moiety. The synthesis of chiral pyridine carboxamides from starting materials like pyridine-2,6-dicarbonyl dichloride has been successfully demonstrated, indicating that the creation of such derivatives is synthetically feasible. mdpi.comnih.gov

Should a chiral derivative of this compound be synthesized, CD spectroscopy could be employed to investigate its stereochemical properties. The resulting CD spectrum, which plots the differential absorption of left and right circularly polarized light against wavelength, would provide a unique fingerprint of the molecule's absolute configuration and conformation in solution. This information is invaluable for confirming enantiomeric purity and for studying conformational changes of the molecule.

Computational and Theoretical Chemistry Investigations of 6 Difluoromethyl Pyridine 2 Carboxamide

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying pyridine (B92270) derivatives. electrochemsci.org These studies provide fundamental information about the molecule's preferred three-dimensional shape and the distribution of its electrons.

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For 6-(Difluoromethyl)pyridine-2-carboxamide, a key structural question is the orientation of the carboxamide group relative to the pyridine ring and the conformation of the difluoromethyl group.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data) Optimized at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C7 | 1.52 | N1-C2-C7 | 116.5 |

| C7=O8 | 1.24 | C3-C2-C7 | 123.0 |

| C7-N9 | 1.35 | C2-C7-O8 | 122.1 |

| C6-C10 | 1.51 | C2-C7-N9 | 117.8 |

| C10-F11 | 1.37 | C5-C6-C10 | 121.0 |

| C10-F12 | 1.37 | F11-C10-F12 | 108.5 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. iaea.org A large gap implies high stability, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be a π-orbital primarily localized over the electron-rich pyridine ring and the amide group. The LUMO is likely a π*-antibonding orbital, also distributed across the aromatic system. The electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine-2-carboxamide. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Orbital | Energy (eV) | Description |

| LUMO | -1.25 | π* orbital on pyridine ring |

| HOMO | -6.78 | π orbital on pyridine ring/amide |

| HOMO-LUMO Gap (ΔE) | 5.53 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be concentrated around the carbonyl oxygen and the pyridine nitrogen atom, highlighting them as the primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the most positive potential would be located on the amide protons (N-H), making them acidic and likely sites for hydrogen bond donation. The hydrogen atom of the difluoromethyl group would also exhibit a region of positive potential.

Quantum Chemical Calculations of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. By calculating properties like NMR chemical shifts and vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. nih.govnih.gov

For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is standard practice. pdx.edu The calculations would predict the downfield shift of the proton and carbon atoms attached to or near the electronegative fluorine atoms and the carboxamide group. The ¹⁹F NMR chemical shift is also a key predictable parameter.

Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum. This would show characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), C-N stretching, pyridine ring vibrations, and the characteristic C-F stretching frequencies (typically in the 1000-1200 cm⁻¹ region).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. rsc.org This provides a detailed, step-by-step understanding of how a reaction proceeds, which can be difficult to determine experimentally. nih.govrsc.org

For this compound, a potential reaction for study could be its synthesis or its hydrolysis. For instance, the mechanism of amide formation from the corresponding acyl chloride and ammonia (B1221849) could be modeled. Computational chemists would map the potential energy surface of the reaction, locating the reactants, intermediates, transition states, and products. By calculating the energy barriers for each step, the rate-determining step can be identified. Such studies on related pyridine systems have successfully explained regioselectivity and reaction outcomes. researchgate.netresearchgate.net

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules interact with each other governs their physical properties in the solid state (crystal packing) and in solution. For this compound, the primary intermolecular force is hydrogen bonding. The amide group contains a strong hydrogen bond donor (N-H) and a strong acceptor (C=O), which can lead to the formation of robust dimeric structures or extended chains. researchgate.net

Applications of 6 Difluoromethyl Pyridine 2 Carboxamide As a Building Block and Ligand in Advanced Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

While direct, specific examples of the synthesis of complex heterocyclic systems starting from 6-(difluoromethyl)pyridine-2-carboxamide are not extensively documented in the available literature, its structural motifs are present in various bioactive molecules. The pyridine-2-carboxamide scaffold is a common feature in medicinal chemistry, and the difluoromethyl group is a well-recognized bioisostere for hydroxyl or thiol groups, capable of modulating physicochemical properties such as lipophilicity and metabolic stability.

Based on established synthetic methodologies for analogous pyridine (B92270) derivatives, this compound can be envisioned as a key intermediate in the construction of fused heterocyclic systems. For instance, the pyridine nitrogen and the amide functionality can participate in intramolecular cyclization reactions to form bicyclic structures. Two potential classes of complex heterocyclic systems that could be synthesized from this building block are triazolo[4,3-a]pyridines and pyrido[1,2-a]pyrimidines.

Hypothetical Synthesis of Triazolo[4,3-a]pyridines:

The synthesis of a triazolo[4,3-a]pyridine derivative could potentially be achieved through a multi-step sequence starting with the conversion of the carboxamide group to a hydrazinylpyridine. This intermediate could then undergo cyclization with a suitable one-carbon synthon, such as an orthoester or a carboxylic acid derivative, to furnish the fused triazole ring. The reaction pathway is outlined in the hypothetical scheme below.

| Step | Reactant | Reagent | Product |

| 1 | This compound | Hydrazine hydrate | 2-Hydrazinyl-6-(difluoromethyl)pyridine |

| 2 | 2-Hydrazinyl-6-(difluoromethyl)pyridine | Triethyl orthoformate | 6-(Difluoromethyl)- mdpi.comwhiterose.ac.uknih.govtriazolo[4,3-a]pyridine |

Hypothetical Synthesis of Pyrido[1,2-a]pyrimidines:

Similarly, the synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives could be envisioned. This would typically involve the reaction of a 2-aminopyridine (B139424) derivative with a 1,3-dielectrophilic species. In this context, the carboxamide of this compound would first need to be converted to an amino group. The resulting 2-amino-6-(difluoromethyl)pyridine could then be reacted with a β-keto ester or a similar compound to construct the fused pyrimidine (B1678525) ring.

| Step | Reactant | Reagent | Product |

| 1 | This compound | Hofmann rearrangement (e.g., Br₂, NaOH) | 6-(Difluoromethyl)pyridin-2-amine |

| 2 | 6-(Difluoromethyl)pyridin-2-amine | Ethyl acetoacetate | 7-(Difluoromethyl)-4-methyl-2H-pyrido[1,2-a]pyrimidin-2-one |

While these are plausible synthetic routes based on known reactivity patterns of similar compounds nih.govnih.govorganic-chemistry.org, experimental validation for this compound specifically is needed.

Utilization in Cross-Coupling Reactions for C-C Bond Formation

Potential Cross-Coupling Reactions:

Assuming a hypothetical halogenated derivative, such as 4-bromo-6-(difluoromethyl)pyridine-2-carboxamide, the following transformations could be envisaged:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would yield an aryl- or vinyl-substituted pyridine. This is a widely used method for creating biaryl structures nih.govrsc.orgnih.govresearchgate.net.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, would introduce an alkynyl substituent onto the pyridine ring. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes wikipedia.orgorganic-chemistry.orgnih.gov.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene, providing a means to introduce vinyl groups organic-chemistry.orgwikipedia.org.

The electronic nature of the this compound moiety would likely influence the reactivity of the substrate in these cross-coupling reactions. The electron-withdrawing difluoromethyl group could potentially enhance the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond.

Coordination Chemistry: this compound as a Ligand

The pyridine-2-carboxamide moiety is a well-established chelating ligand in coordination chemistry, capable of binding to metal ions through the pyridine nitrogen and the amide oxygen or nitrogen atoms. The presence of the difluoromethyl group at the 6-position can influence the electronic properties of the pyridine ring and the steric environment around the metal center, thereby modulating the properties of the resulting metal complexes.

Metal Complex Formation and Structural Characterization

While crystal structures of metal complexes containing specifically this compound are not found in the surveyed literature, extensive research on related picolinamide (B142947) ligands provides a strong basis for predicting its coordination behavior. Picolinamides are known to form stable complexes with a wide range of transition metals, including rhodium, iridium, and ruthenium, as well as lanthanides whiterose.ac.ukacs.org.

It is anticipated that this compound would form complexes with various metal ions, and their structures could be characterized by single-crystal X-ray diffraction. The coordination geometry would depend on the metal ion, its oxidation state, and the stoichiometry of the reaction umass.eduwikipedia.orglibretexts.org. For instance, with octahedral metal centers, it could act as a bidentate ligand, occupying two coordination sites.

Chelation Behavior of the Pyridine-2-carboxamide Moiety

The pyridine-2-carboxamide unit typically acts as a bidentate N,O-chelating ligand, forming a stable five-membered ring with the metal ion. The coordination involves the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group. This chelation is a key feature that contributes to the stability of the resulting metal complexes.

Applications in Materials Science

Fluorinated organic molecules are of significant interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. Pyridine-containing polymers have been investigated for applications in various fields, including as high-performance polyimides and in organic light-emitting diodes (OLEDs) mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net.

While there is no direct evidence of this compound being used in materials science applications, its structure suggests potential utility. The incorporation of fluorinated groups into polymers can enhance their solubility, thermal stability, and dielectric properties. Therefore, this compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers with tailored properties. For example, it could be incorporated into polyamide or polyimide backbones, potentially leading to materials with improved performance characteristics for applications in electronics or aerospace.

Structure Activity and Structure Property Relationship Studies of 6 Difluoromethyl Pyridine 2 Carboxamide Analogues and Derivatives

Impact of Difluoromethylation on Pyridine (B92270) Ring Electronic Properties

The difluoromethyl (CHF₂) group is a fascinating substituent that can significantly alter the electronic landscape of an aromatic ring. It is generally considered to be a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups. Its electronic effect is a combination of a strong inductive electron-withdrawing effect (-I) and a weak resonance effect (+R).

When appended to the 6-position of a pyridine-2-carboxamide scaffold, the CHF₂ group exerts a powerful electron-withdrawing influence on the pyridine ring. This is due to the high electronegativity of the two fluorine atoms. This inductive withdrawal of electron density has several key consequences for the pyridine ring's properties:

Decreased Basicity: The electron-withdrawing nature of the CHF₂ group reduces the electron density at the pyridine nitrogen atom, thereby decreasing its basicity (pKa). This makes the nitrogen less likely to be protonated under physiological conditions. Studies on related 2-(thiofluoroalkyl)pyridines have shown that the degree and pattern of fluorination significantly impact the pKa of the pyridine nitrogen. nih.govnih.gov While a direct pKa value for 6-(difluoromethyl)pyridine-2-carboxamide is not readily available in the literature, the trend observed in analogous compounds suggests a lower pKa compared to the non-fluorinated parent compound.

Altered Aromaticity and Reactivity: The introduction of the CHF₂ group can modulate the aromaticity of the pyridine ring. The strong -I effect deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing group.

A summary of the expected electronic impact of the 6-CHF₂ group is presented in the table below.

| Property | Expected Impact of 6-Difluoromethylation |

| Pyridine Nitrogen Basicity (pKa) | Decreased |

| Reactivity towards Electrophiles | Decreased |

| Reactivity towards Nucleophiles | Increased |

| Molecular Dipole Moment | Increased |

Influence of Substituents on Carboxamide Reactivity and Conformation

The rotation around the amide C-N bond is a key conformational feature. This rotation is restricted due to the partial double bond character of the C-N bond, leading to the existence of cis and trans conformers. The energy barrier to this rotation can be influenced by several factors:

Steric Hindrance: Bulky substituents at the 6-position of the pyridine ring can sterically clash with the carboxamide group, influencing the preferred conformation and potentially raising the rotational barrier.

Electronic Effects: Electron-withdrawing groups on the pyridine ring, such as the CHF₂ group, can affect the electron density of the carbonyl carbon, influencing its electrophilicity and the rotational barrier of the amide bond.

Intramolecular Hydrogen Bonding: In picolinamides (pyridine-2-carboxamides), an intramolecular hydrogen bond can form between the amide N-H and the pyridine nitrogen. This interaction stabilizes the planar conformation of the molecule and significantly increases the rotational barrier around the C-N bond. For picolinamide (B142947), the activation enthalpy for amide rotation has been measured to be substantially higher than that for nicotinamide (B372718) (where this intramolecular hydrogen bond is absent). nih.govresearchgate.net

The reactivity of the carboxamide group is also subject to the influence of pyridine ring substituents. The electrophilicity of the carbonyl carbon is a key determinant of its susceptibility to nucleophilic attack. Electron-withdrawing groups on the pyridine ring are expected to increase the electrophilicity of the carbonyl carbon, making the carboxamide more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity.

| Substituent Effect on Pyridine Ring | Impact on Carboxamide C-N Bond Rotational Barrier | Impact on Carboxamide Carbonyl Electrophilicity |

| **Electron-withdrawing (e.g., -CHF₂) ** | May increase due to electronic effects | Increased |

| Electron-donating | May decrease due to electronic effects | Decreased |

| Steric bulk at position 6 | Increased | May be sterically hindered |

Systematic Variations in Structure and their Effect on Chemical Behavior

Systematic structural modifications of the this compound scaffold can lead to a wide range of chemical behaviors. These modifications can be made to the pyridine ring, the carboxamide nitrogen, or the difluoromethyl group itself.

One area of systematic variation involves the introduction of different substituents onto the pyridine ring. For instance, the synthesis of various 6-substituted pyridine-2-carboxylate derivatives has been reported, where the substituent at the 6-position is varied to include groups like formyl or bromo. nih.gov Such changes are known to significantly impact the electronic properties and reactivity of the entire molecule. For example, replacing the difluoromethyl group with a trifluoromethyl group would further increase the electron-withdrawing nature, leading to a more pronounced decrease in basicity and an increase in the electrophilicity of the ring and the carboxamide carbonyl.

Finally, while this article focuses on the difluoromethyl group, it is worth noting that other fluorinated alkyl groups could be systematically introduced at the 6-position. The progressive replacement of hydrogens with fluorine in a methyl group (CH₃ → CH₂F → CHF₂ → CF₃) would lead to a systematic increase in the electron-withdrawing strength and lipophilicity, allowing for a fine-tuning of the molecule's properties.

Quantitative Structure-Property Relationships (QSPR) for Related Fluorinated Pyridine Carboxamides

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. While specific QSPR studies on this compound are not extensively reported, the principles can be applied based on studies of related fluorinated heterocyclic compounds.

The goal of a QSPR study in this context would be to develop a mathematical equation that can predict a specific property (e.g., lipophilicity, acidity, reactivity) based on calculated molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For fluorinated pyridines, descriptors related to the electron-withdrawing nature of the fluorine substituents would be crucial.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the molecule's electronic structure and reactivity.

For a series of fluorinated pyridine carboxamides, a QSPR model for lipophilicity (logP) could be developed. Lipophilicity is a critical parameter in drug design and is significantly influenced by fluorination. A study on 2-(thiofluoroalkyl)pyridines successfully developed a multilinear model to predict their lipophilicity, using the number of fluorine atoms and the Mulliken charge on the sulfur atom as key descriptors. nih.govnih.gov A similar approach could be applied to this compound analogues, where descriptors related to the number and position of fluorine atoms, as well as electronic parameters of the pyridine and carboxamide groups, would likely be important.

QSAR (Quantitative Structure-Activity Relationship) studies on fluoroaromatic inhibitors have also highlighted the importance of considering conformational effects, such as twisted amide conformations, in developing predictive models. nih.gov

| Descriptor Type | Examples Relevant to Fluorinated Pyridine Carboxamides |

| Electronic | Hammett constants, pKa, Dipole moment, Atomic charges |

| Topological | Molecular weight, Number of fluorine atoms, Connectivity indices |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges, Electrostatic potential |

Conformational Flexibility and its Implications for Molecular Recognition (excluding specific biological activity)

The conformational flexibility of this compound and its derivatives plays a crucial role in their ability to engage in molecular recognition events, such as crystal packing and host-guest interactions. The key conformational degrees of freedom include the rotation around the pyridine-carboxamide bond and the orientation of the difluoromethyl group.

As discussed in section 7.2, the rotation around the C2-carboxamide bond is hindered. The presence of the 6-difluoromethyl group can further influence this rotational barrier through steric and electronic effects. The preferred conformation will be a balance between minimizing steric clashes and maximizing stabilizing interactions, such as the intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen.

The ability of the carboxamide and pyridine moieties to act as hydrogen bond donors and acceptors, combined with the potential for the difluoromethyl group to engage in weak hydrogen bonding, provides a rich set of interactions for molecular recognition in supramolecular chemistry.

Advanced Analytical and Detection Methodologies for 6 Difluoromethyl Pyridine 2 Carboxamide

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the separation and purity assessment of 6-(Difluoromethyl)pyridine-2-carboxamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate quantification and assessing the purity of the compound.

A typical reversed-phase HPLC (RP-HPLC) method can be developed using a C18 column, which separates compounds based on their hydrophobicity. The difluoromethyl group imparts a degree of lipophilicity to the molecule, making it well-suited for this separation mode. The mobile phase composition, flow rate, and detection wavelength are key parameters that need to be optimized. A gradient elution is often preferred to ensure good separation of the main compound from any potential impurities.

Table 8.1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

This table is for illustrative purposes. Actual parameters may vary based on the specific instrument and column used.

Stability-indicating HPLC methods are particularly important in pharmaceutical analysis to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products. Such methods involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the degradation products are well-resolved from the parent compound.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct GC analysis, the technique can be employed for the analysis of more volatile derivatives or for the detection of volatile impurities. Derivatization of the carboxamide group, for instance, through silylation, can increase the compound's volatility and thermal stability, making it amenable to GC analysis.

A GC method coupled with a Flame Ionization Detector (FID) can be used for quantification, while coupling with a Mass Spectrometer (GC-MS) provides structural information for impurity identification. The choice of the GC column is critical, with polar columns often providing better separation for nitrogen-containing heterocyclic compounds. However, it is important to note that highly reactive fluorine compounds can potentially interact with or degrade certain GC columns.

Table 8.2: Hypothetical GC Method Parameters for a Volatile Derivative of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 m/z |

This table presents hypothetical parameters for a derivatized form of the compound.

Spectroscopic Quantification Methods

Spectroscopic techniques are invaluable for the quantification of this compound and for providing structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR).

¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule. The difluoromethyl group typically shows a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. The difluoromethyl group will give a distinct signal in the ¹⁹F NMR spectrum, often appearing as a doublet due to coupling with the adjacent proton. 19F NMR is highly sensitive and can be used for quantitative purposes with the use of an internal standard. asianpubs.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. chemicalbook.com

Table 8.3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | ~7.0-8.5 (aromatic H), ~6.8 (t, CHF₂) | m, t | J(H,F) ≈ 56 Hz |

| ¹⁹F | ~ -90 to -120 | d | J(F,H) ≈ 56 Hz |

| ¹³C | ~110-160 (aromatic C), ~115 (t, CHF₂) | m, t | J(C,F) ≈ 240 Hz |

These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of a compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information, with characteristic losses of the carboxamide and difluoromethyl groups. For instance, the fragmentation of picolinamide (B142947) (pyridine-2-carboxamide) often involves the loss of the amide group. massbank.jpnist.gov

Detection in Complex Chemical Matrices

Detecting and quantifying this compound in complex matrices, such as biological fluids (e.g., plasma, urine) or environmental samples, presents significant challenges due to the presence of numerous interfering substances. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity and sensitivity. nih.gov

The development of an LC-MS/MS method involves optimizing the chromatographic separation to resolve the analyte from matrix components and fine-tuning the mass spectrometer parameters for selective detection. Multiple Reaction Monitoring (MRM) is a common acquisition mode in which a specific precursor ion (typically the molecular ion) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes matrix interference and allows for accurate quantification at very low levels. A validated LC-UV method for the simultaneous determination of ceftazidime (B193861) and pyridine (B92270) in human plasma has been reported, demonstrating the feasibility of analyzing pyridine derivatives in biological fluids. nih.gov

Sample preparation is a critical step to remove interferences and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a chemical reaction or a biological pathway, thereby providing invaluable insights into reaction mechanisms and metabolic processes. For this compound, labeling with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be employed.

Deuterium Labeling: The hydrogen atom of the difluoromethyl group can be replaced with deuterium to study kinetic isotope effects or to trace the molecule in metabolic studies. Metal-catalyzed H-D exchange reactions are a common method for introducing deuterium into heterocyclic compounds. nih.gov

Carbon-13 and Nitrogen-15 Labeling: The pyridine ring or the carboxamide group can be labeled with ¹³C or ¹⁵N. This allows for the tracking of the core structure of the molecule. The synthesis of labeled compounds often requires starting from commercially available labeled precursors. The synthesis of ¹³C-labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biological samples has been described, providing a relevant synthetic strategy. acs.org

The analysis of isotopically labeled compounds is typically performed using mass spectrometry, which can differentiate between the labeled and unlabeled forms based on their mass difference, or by NMR spectroscopy, where the presence of the isotope can be directly observed or can influence the signals of neighboring nuclei.

Future Research Directions and Emerging Challenges in 6 Difluoromethyl Pyridine 2 Carboxamide Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the exploration of 6-(difluoromethyl)pyridine-2-carboxamide chemistry is the development of efficient, scalable, and environmentally benign synthetic methodologies. Current research into analogous compounds suggests several promising future directions.